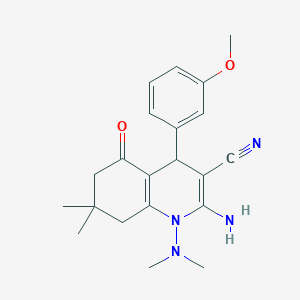![molecular formula C22H22N2O4 B11625618 Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11625618.png)
Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a diethyl ester group and an amino group attached to a methylphenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate can be achieved through a multi-step process involving the reaction of aryl amines with acetylenedicarboxylates. One efficient method involves using 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This metal-free synthesis is advantageous as it avoids metal contamination and waste generation, making it an eco-friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous-flow processes for scalability, and ensuring compliance with environmental and safety regulations.
化学反応の分析
Types of Reactions
Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring and the methylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline core.
科学的研究の応用
Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound of interest in medicinal chemistry.
Industry: Its unique chemical structure allows for applications in material science, such as the development of new polymers or dyes.
作用機序
The mechanism of action of diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the amino and ester groups can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial and anti-inflammatory agent with structural similarities.
Uniqueness
Diethyl 4-[(2-methylphenyl)amino]quinoline-3,6-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the diethyl ester groups enhances its solubility and potential for forming diverse derivatives, while the methylphenyl amino group provides additional sites for chemical modification.
特性
分子式 |
C22H22N2O4 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
diethyl 4-(2-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-21(25)15-10-11-19-16(12-15)20(17(13-23-19)22(26)28-5-2)24-18-9-7-6-8-14(18)3/h6-13H,4-5H2,1-3H3,(H,23,24) |
InChIキー |
HKQFJEUYLJIMPR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11625552.png)
![2-[N-(2,3-Dimethylphenyl)methanesulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B11625557.png)
![methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11625559.png)
![Ethyl 6-methoxy-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B11625564.png)
![Diethyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11625566.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11625567.png)
![3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625575.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11625582.png)
![(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11625584.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625593.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}urea](/img/structure/B11625598.png)
![N-[benzyl(methyl)carbamothioyl]benzamide](/img/structure/B11625610.png)

![2-[(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11625623.png)
